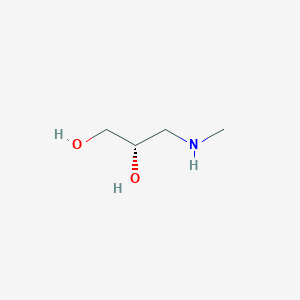

(2S)-3-(methylamino)propane-1,2-diol

Description

BenchChem offers high-quality (2S)-3-(methylamino)propane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-3-(methylamino)propane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(methylamino)propane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-5-2-4(7)3-6/h4-7H,2-3H2,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMTYMDHLQTCHY-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847490-63-5 | |

| Record name | (2S)-3-(methylamino)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Procedures for using (2S)-3-(methylamino)propane-1,2-diol in beta-blocker synthesis

Application Note: AN-PHARM-2026-04 High-Fidelity Synthesis of Timolol Maleate Utilizing (2S)-3-(methylamino)propane-1,2-diol [1]

Executive Summary

This technical guide details the operational procedures for utilizing (2S)-3-(methylamino)propane-1,2-diol (CAS: 40137-22-2) as a critical chiral building block in the synthesis of Timolol Maleate , a non-selective beta-adrenergic antagonist.[1] Unlike racemic synthesis requiring downstream resolution, this protocol employs the (S)-enantiomer starting material to directly establish the pharmacologically active (S)-configuration of the final drug substance, complying with FDA guidelines for stereoisomeric drugs.[1]

Target Audience: Process Chemists, CMC Leads, and Drug Development Scientists.

Material Profile & Safety Management

(2S)-3-(methylamino)propane-1,2-diol is a bifunctional chiral amine.[1] Its handling requires strict adherence to safety protocols due to its corrosive nature and potential for skin sensitization.

| Property | Specification |

| CAS Number | 40137-22-2 |

| Molecular Formula | |

| Appearance | Colorless to pale yellow viscous liquid |

| Chiral Purity | |

| Hazards | Corrosive (H314) : Causes severe skin burns and eye damage.[4][5][6][7] |

Critical Safety Protocol:

-

Engineering Controls: All transfers must occur within a Class II Fume Hood or closed-system reactor.

-

PPE: Butyl rubber gloves (breakthrough time >480 min), chemical splash goggles, and full face shield are mandatory.

-

Neutralization: Keep a 5% acetic acid solution available for immediate neutralization of spills.

Core Protocol: Direct Nucleophilic Coupling

This protocol utilizes a Nucleophilic Aromatic Substitution (

Reaction Scheme:

Reagents & Stoichiometry

| Component | Role | Eq. | Notes |

| 3-Chloro-4-morpholino-1,2,5-thiadiazole | Electrophile | 1.0 | The heterocyclic core.[1][2][3][8][9][10] |

| (2S)-3-(methylamino)propane-1,2-diol | Nucleophile | 1.2 | Excess ensures complete conversion.[1] |

| Potassium Carbonate ( | Base | 2.0 | Scavenges HCl byproduct. |

| Dimethyl Sulfoxide (DMSO) | Solvent | 10 Vol | Polar aprotic solvent promotes |

Step-by-Step Procedure

-

Reactor Charge: To a dry, nitrogen-purged glass reactor equipped with a mechanical stirrer and reflux condenser, charge DMSO (10 volumes relative to thiadiazole mass).

-

Substrate Addition: Add 3-Chloro-4-morpholino-1,2,5-thiadiazole (1.0 eq) and Potassium Carbonate (2.0 eq). Stir at 25°C for 15 minutes to create a uniform suspension.

-

Chiral Amine Addition: Add (2S)-3-(methylamino)propane-1,2-diol (1.2 eq) dropwise over 20 minutes.

-

Process Control: Monitor internal temperature. Exotherm should not exceed 35°C during addition.

-

-

Reaction Phase: Heat the mixture to 100°C ± 5°C . Maintain agitation for 4–6 hours.

-

Endpoint: Monitor by HPLC. Reaction is complete when the thiadiazole starting material is < 0.5%.

-

-

Quench & Workup:

-

Cool reaction mass to 25°C.

-

Pour mixture into Ice Water (20 volumes). Stir for 30 minutes.

-

Extract with DCM (Dichloromethane) (

volumes).[1] -

Combine organic layers and wash with Brine to remove residual DMSO.

-

Dry over anhydrous

and concentrate under vacuum to yield Timolol Free Base (thick oil).

-

Salt Formation (Timolol Maleate)[9]

-

Dissolve the crude Timolol Free Base in Acetone (5 volumes).

-

Prepare a solution of Maleic Acid (1.05 eq) in Acetone (3 volumes).

-

Add the acid solution to the base solution at 50°C.

-

Cool slowly to 0–5°C over 2 hours to induce crystallization.

-

Filter the white crystalline solid and wash with cold acetone.

Mechanism & Pathway Visualization

The reaction proceeds via an addition-elimination mechanism (

Caption: Figure 1. Reaction pathway for the synthesis of Timolol Maleate via SnAr coupling.

Process Analytical Technology (PAT)

To ensure the integrity of the (S)-configuration, the following Critical Quality Attributes (CQAs) must be monitored.

| Attribute | Method | Acceptance Criteria | Rationale |

| Reaction Completion | HPLC (C18 Column) | SM < 0.1% | Residual thiadiazole is toxic and difficult to purge downstream.[1] |

| Enantiomeric Purity | Chiral HPLC (Chiralcel OD-H) | (S)-isomer > 99.0% | The (R)-isomer is less potent; high purity prevents need for resolution.[1] |

| Water Content | Karl Fischer | < 0.5% | Excess water during coupling can lead to hydrolysis of the thiadiazole chlorine (impurity formation). |

HPLC Method Parameters (Example):

-

Column: Agilent Zorbax SB-C18 (150 x 4.6 mm, 5µm).[1]

-

Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (80:20).

-

Detection: UV at 295 nm.

Troubleshooting & Optimization

-

Low Yield:

-

Cause: Hydrolysis of the starting material due to wet solvent.[11]

-

Fix: Ensure DMSO is dry (Karl Fischer < 0.1%) and

is anhydrous.

-

-

Racemization:

-

Cause: Excessive temperature (>120°C) or prolonged reaction times.

-

Fix: Strictly control temperature at 100°C; quench immediately upon HPLC completion.

-

-

Impurity Formation (O-alkylation):

-

Cause: The hydroxyl groups on the diol competing with the amine.

-

Fix: The amine is more nucleophilic, but high base concentration can deprotonate the alcohol. Use a weaker base like

rather than NaH or t-BuOK if O-alkylation is observed.[1]

-

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: 3-(Methylamino)propane-1,2-diol.[1] Retrieved from [1]

-

PubChem. (n.d.). Timolol Maleate Compound Summary. National Library of Medicine. Retrieved from [1]

-

Google Patents. (2012). Synthesis Method of 3-Methylamino-1, 2-Propanediol (US20120277471A1).[1] Retrieved from

-

Scribd. (n.d.). Timolol Synthesis and Analysis.[8][12][13] Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: 3-(Methylamino)propane-1,2-diol.[1] Retrieved from

Sources

- 1. CN117466835A - Preparation method of 3-thiotimolol maleate - Google Patents [patents.google.com]

- 2. 3-CHLORO-4-MORPHOLINO-1,2,5-THIADIAZOLE | CymitQuimica [cymitquimica.com]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. 3-Methylamino-1,2-propanediol | 40137-22-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Synthesis of S- and R-Timolol Maleate [cjcu.jlu.edu.cn]

- 9. Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol - Google Patents [patents.google.com]

- 11. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

Catalytic hydrogenation involving (2S)-3-(methylamino)propane-1,2-diol intermediates

An Application Guide to the Synthesis of (2S)-3-(Methylamino)propane-1,2-diol via Catalytic Hydrogenation

Introduction: The Significance of Chiral Aminodiols in Modern Drug Development

In the landscape of pharmaceutical synthesis, the precise control of molecular stereochemistry is not merely an academic exercise but a critical determinant of a drug's efficacy and safety.[1][2] Chiral intermediates, particularly aminodiols, serve as foundational building blocks for a multitude of complex therapeutic agents.[3] Among these, (2S)-3-(methylamino)propane-1,2-diol is a valuable synthon, notably recognized as a key intermediate in the synthesis of non-ionic X-ray contrast agents like Iopromide.[4][5] Its specific stereoconfiguration is essential for the biological activity and pharmacological profile of the final active pharmaceutical ingredient (API).

Catalytic hydrogenation stands as one of the most robust, scalable, and atom-economical methods in the synthetic chemist's toolkit.[6] It offers a powerful means to achieve chemical reductions with high selectivity and, crucially, can be employed to preserve or install chirality. This guide provides an in-depth examination of the principles, protocols, and practical considerations for synthesizing (2S)-3-(methylamino)propane-1,2-diol through a catalytic hydrogenation strategy. We will focus on the hydrogenolysis of a readily accessible N-benzyl protected precursor, a common and highly effective industrial approach.

This document is designed for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the underlying rationale for key experimental choices, ensuring both scientific integrity and successful application.

Section 1: Core Principles and Strategic Considerations

The Mechanism of Heterogeneous Catalytic Hydrogenation

Heterogeneous catalytic hydrogenation reactions, such as those employing Palladium on Carbon (Pd/C), are surface-mediated processes. The generally accepted Horiuti-Polanyi mechanism involves several key stages:

-

Adsorption: The unsaturated substrate (in our case, the aromatic ring of the benzyl group) and molecular hydrogen (H₂) adsorb onto the active sites of the palladium metal surface.[7]

-

H₂ Dissociation: The H-H bond is cleaved, forming reactive metal-hydride species on the catalyst surface.

-

Hydrogen Transfer: Hydrogen atoms are transferred stepwise to the adsorbed substrate.

-

Desorption: The final, saturated product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

The efficiency of this process is highly dependent on the choice of catalyst, solvent, hydrogen pressure, and temperature.

Strategic Selection: The Precursor and Catalyst

The synthesis of a chiral molecule requires a strategy that either creates the stereocenter controllably or preserves one from a chiral starting material. For (2S)-3-(methylamino)propane-1,2-diol, a highly effective approach is to start with a readily available chiral epoxide, (S)-glycidol. The stereocenter is thus set at the beginning of the synthesis.

A logical synthetic route involving a terminal hydrogenation step is the catalytic hydrogenolysis of a benzyl protecting group. Benzyl groups are widely used to protect amines due to their stability and ease of removal under mild hydrogenation conditions, which typically do not affect other functional groups like alcohols.

Proposed Synthetic Pathway:

Caption: Step-by-step experimental workflow for catalytic hydrogenolysis.

Step-by-Step Procedure:

-

Vessel Preparation: Assemble a dry three-neck flask with a magnetic stir bar. Attach a gas inlet connected to a vacuum/inert gas manifold. Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an inert atmosphere. [8]

-

Catalyst Charging: Weigh 10% Pd/C (50% wet, ~0.05 eq. of Pd) and quickly add it to the flask under a positive counterflow of inert gas.

-

Causality Note: Adding the catalyst first under an inert atmosphere prevents any risk of ignition when the flammable solvent is introduced. [9]

-

-

Substrate Addition: In a separate beaker, dissolve (2S)-1-(benzyl(methyl)amino)propane-2,3-diol (1.0 eq.) in methanol (~10-15 mL per gram of substrate). Add this solution to the reaction flask via cannula or syringe under inert gas.

-

Hydrogen Introduction: Securely attach a hydrogen-filled balloon to the gas inlet. Carefully evacuate the flask (do not pull a hard vacuum that could evaporate the solvent) and backfill with H₂ from the balloon. Repeat this purge cycle three times to replace the inert atmosphere with hydrogen. [10]

-

Reaction: With the hydrogen balloon attached, begin vigorous stirring. The reaction is typically run at room temperature. A successful reaction is often indicated by the consumption of hydrogen, causing the balloon to deflate over time.

-

In-Process Control & Monitoring (Self-Validation):

-

After 2-4 hours (or as appropriate), briefly replace the H₂ atmosphere with N₂.

-

Withdraw a small aliquot and spot it on a TLC plate against a spot of the starting material. Elute with an appropriate solvent system (e.g., 10% MeOH in Dichloromethane). The disappearance of the starting material spot and the appearance of a new, more polar spot at a lower Rf indicates product formation.

-

For more precise monitoring, dilute the aliquot and analyze by LC-MS to confirm the presence of the product's molecular ion peak and the absence of the starting material.

-

-

Reaction Workup: Once the reaction is complete, carefully purge the flask with inert gas (3x vacuum/N₂ cycles) to remove all hydrogen.

-

Catalyst Filtration:

-

Prepare a small plug of Celite® in a Buchner funnel and wet it with methanol.

-

Under a gentle vacuum, filter the reaction mixture through the Celite® pad. Rinse the flask and the pad with additional methanol to ensure complete transfer.

-

Causality Note: Celite® is an inert filter aid that prevents fine catalyst particles from passing into the filtrate. It is crucial to keep the pad wet at all times to prevent the pyrophoric catalyst from drying and igniting. [9] * Immediately after filtration, carefully transfer the Celite®/catalyst cake to the designated aqueous waste container.

-

-

Isolation: Concentrate the filtrate using a rotary evaporator to remove the methanol. The resulting crude oil or solid is the desired product.

-

Analysis and Characterization:

-

Structure: Confirm the structure using ¹H and ¹³C NMR. The disappearance of aromatic proton signals from the benzyl group is a clear indicator of reaction completion.

-

Purity: Assess chemical purity via LC-MS or GC-MS.

-

Stereochemical Integrity: Determine the enantiomeric excess (e.e.) using a chiral HPLC or chiral GC method to ensure no racemization has occurred. An e.e. of >99% is expected.

-

Section 3: Troubleshooting and Expert Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Reaction is Stalled or Incomplete | Catalyst Poisoning: Trace impurities (sulfur, halides) in the substrate or solvent. [11]Inactive Catalyst: Old or improperly stored catalyst. Insufficient H₂: Leak in the system or depleted balloon. | Filter the reaction mixture through a fresh Celite® pad, add a fresh batch of catalyst, and resume the hydrogenation. Ensure all glassware is scrupulously clean. Replace the H₂ balloon. |

| Low Product Yield | Incomplete Reaction: See above. Adsorption to Catalyst: The polar aminodiol product may adsorb onto the catalyst surface. Mechanical Losses: During filtration and transfer. | After filtering, wash the catalyst pad thoroughly with methanol. Adding a small amount of a weak acid (e.g., a few drops of acetic acid) to the wash solvent can sometimes help desorb the amine product. |

| Product Contaminated with Starting Material | Insufficient Reaction Time: The reaction was stopped prematurely. Poor Stirring: Inefficient mixing leads to poor contact between the substrate, catalyst, and H₂. | Allow the reaction to run longer, monitoring carefully by TLC/LC-MS. Increase the stirring speed to ensure the catalyst is well suspended. |

Conclusion

The synthesis of (2S)-3-(methylamino)propane-1,2-diol via catalytic hydrogenolysis is a prime example of a robust and stereochemically reliable transformation. By leveraging a chiral pool starting material and a well-understood deprotection strategy using Pd/C, this valuable pharmaceutical intermediate can be produced with high purity and excellent enantiomeric integrity. The success of this protocol hinges on a thorough understanding of the underlying chemical principles, meticulous attention to safety protocols—particularly concerning the handling of the catalyst and hydrogen gas—and the implementation of in-process controls to validate the reaction's progress and outcome. This guide provides the foundational knowledge and practical steps necessary for researchers to confidently apply this methodology in their drug discovery and development endeavors.

References

- Tamura, M., Tamura, R., Takeda, Y., Nakagawa, Y., & Tomishige, K. (2014). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. Chemical Communications, 50(50), 6656.

- Organic Chemistry Portal. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C.

- The Sarpong Group. (n.d.). Standard Operating Procedures - Hydrogenation. University of California, Berkeley.

-

Tamura, M., Tamura, R., Takeda, Y., Nakagawa, Y., & Tomishige, K. (2015). Insight into the mechanism of hydrogenation of amino acids to amino alcohols catalyzed by a heterogeneous MoO(x)-modified Rh catalyst. Chemistry, 21(7), 3097-107. Available at: [Link]

-

Klyuev, M. V., & Nasibulin, I. M. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry, 14(2). Available at: [Link]

- University of Wisconsin-Madison. (n.d.). Hydrogenation SOP.

-

Sankaranarayan, D. (2015). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. DigitalCommons@UMaine. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Hydrogen. Available at: [Link]

-

De Clippel, F., et al. (2018). Rh-Catalyzed Hydrogenation of Amino Acids to Biobased Amino Alcohols: Tackling Challenging Substrates and Application to Protein. ACS Sustainable Chemistry & Engineering. Available at: [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Chiral Amines in Modern Pharmaceutical Synthesis.

-

Wikipedia. (n.d.). Raney nickel. Available at: [Link]

-

Reusch, W. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at: [Link]

-

Cortright, R. D., & Dumesic, J. A. (2008). Hydrogenation of Amino Acid Mixtures to Amino Alcohols. Industrial & Engineering Chemistry Research, 47(23), 9034-9041. Available at: [Link]

-

American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. Available at: [Link]

-

Anisovich, M. Y., et al. (2017). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. ResearchGate. Available at: [Link]

- Zhang, J., & Li, S. (2012). Synthesis Method of 3-Methylamino-1,2-Propanediol. U.S. Patent Application Publication No. US20120277471A1.

-

Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis. Available at: [Link]

-

Kanazawa University. (2019). New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. ScienceDaily. Available at: [Link]

-

Pharmaffiliates. (n.d.). 3-(Methylamino)propane-1,2-diol. Available at: [Link]

Sources

- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes | EurekAlert! [eurekalert.org]

- 3. nbinno.com [nbinno.com]

- 4. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol - Google Patents [patents.google.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. acs.org [acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. sarponggroup.com [sarponggroup.com]

- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic Synthesis of Chiral Pharmaceutical Intermediates from (2S)-3-(methylamino)propane-1,2-diol

Abstract

(2S)-3-(methylamino)propane-1,2-diol is a versatile and economically significant chiral building block in modern pharmaceutical synthesis. Its inherent stereochemistry and multiple functional groups—a primary alcohol, a secondary alcohol, and a secondary amine—make it an ideal starting material for the stereocontrolled synthesis of complex drug intermediates. This guide provides an in-depth exploration of the strategic application of this aminodiol, moving beyond simple procedural lists to explain the underlying chemical principles and rationale behind protocol design. We present detailed methodologies for the preparation of key pharmaceutical intermediates, including precursors for γ-amino alcohols and chiral oxazolidinones, supported by step-by-step protocols, troubleshooting insights, and comprehensive references to foundational literature.

The Chiral Building Block: (2S)-3-(methylamino)propane-1,2-diol

The utility of (2S)-3-(methylamino)propane-1,2-diol stems from its classification as a "chiral pool" starting material. Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products or their derivatives as starting materials, thereby circumventing the need for often complex asymmetric synthesis or chiral resolution steps.[][2] The defined (S)-stereocenter at the C2 position provides a powerful tool for inducing chirality in subsequent synthetic transformations.

Physicochemical Properties

A clear understanding of the starting material's properties is critical for handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₁NO₂ | [3] |

| Molecular Weight | 105.14 g/mol | [3] |

| Appearance | Colorless to pale-yellow liquid or solid | [3] |

| Boiling Point | ~247 °C | [3] |

| Density | ~1.095 g/mL at 20 °C | [3] |

| Solubility | Miscible in water | [3] |

| CAS Number | 40137-22-2 |

Synthesis and Availability

The parent compound, 3-amino-1,2-propanediol, is produced industrially, often from glycerin chlorohydrin and ammonia.[4][5] The N-methylated derivative can be synthesized via similar routes using monomethylamine, with processes optimized to achieve high purity (>99.5%) suitable for pharmaceutical applications.[6] This industrial availability makes it a cost-effective choice for large-scale drug development campaigns.

Core Synthetic Strategies & Mechanistic Considerations

The trifunctional nature of (2S)-3-(methylamino)propane-1,2-diol requires a carefully planned synthetic sequence. The relative reactivity of the functional groups (primary OH > secondary OH ≈ secondary NH) can be exploited, but more often, selective protection is necessary to achieve desired outcomes.

-

Expertise Insight: The Necessity of Protecting Groups: Direct functionalization is often complicated by competing reactions. For instance, attempting to activate the primary hydroxyl with a sulfonyl chloride could lead to competing N-sulfonylation or O-sulfonylation at the secondary alcohol. Therefore, a robust protecting group strategy is not merely a procedural step but the cornerstone of a successful synthesis. The choice of protecting group dictates the reaction conditions that can be used in subsequent steps and the deprotection strategy.

-

Common Protecting Groups:

-

Diols: Acetonides or other ketals are excellent for protecting the 1,2-diol motif simultaneously. They are stable to a wide range of non-acidic reagents and are easily removed under mild acidic conditions.

-

Amines: Carbamates (Boc, Cbz) are commonly used to protect the secondary amine. They deactivate the nitrogen's nucleophilicity and basicity, preventing unwanted side reactions.

-

Application Protocol I: Synthesis of a Chiral γ-Amino Alcohol Intermediate

Chiral γ-amino alcohols are privileged structures in medicinal chemistry, forming the core of drugs like the antidepressant Duloxetine.[7][8] This protocol details a representative pathway to synthesize a key thiophene-containing γ-amino alcohol intermediate, demonstrating the strategic use of our starting material.

Synthetic Pathway Overview

The workflow involves initial protection of the aminodiol, selective activation of the primary alcohol, nucleophilic displacement to build the carbon skeleton, and final deprotection to yield the target intermediate.

Caption: Workflow for synthesizing a Duloxetine precursor.

Detailed Experimental Protocol

Trustworthiness Note: This protocol is a representative model. Researchers must optimize concentrations, temperatures, and reaction times for their specific laboratory conditions and scale. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Diol Protection (Acetonide Formation)

-

Rationale: The diol is protected as a five-membered ring acetonide. This is a robust group that allows for selective chemistry on the amine and, after subsequent steps, the primary alcohol.

-

To a solution of (2S)-3-(methylamino)propane-1,2-diol (1.0 eq) in acetone (10 volumes), add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).

-

Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Quench the reaction by adding solid sodium bicarbonate (NaHCO₃) and stir for 15 minutes.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude (S)-4-((methylamino)methyl)-2,2-dimethyl-1,3-dioxolane, which can often be used in the next step without further purification.

Step 2: Amine Protection (Boc Formation)

-

Rationale: The Boc group protects the amine from alkylation or acylation and prevents it from acting as a base in subsequent organometallic steps.

-

Dissolve the crude product from Step 1 in dichloromethane (DCM, 10 volumes).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq).

-

Stir at room temperature overnight.

-

Wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure Boc-protected intermediate.

Step 3: Synthesis via Grignard Reaction

-

Rationale: This is the key C-C bond-forming step. A more direct approach involves converting the protected aminodiol to an aldehyde, followed by the Grignard addition. This creates the secondary alcohol with the thiophene moiety.

-

Protect the diol and amine of the starting material as described above.

-

The resulting primary alcohol is oxidized to the corresponding aldehyde using a mild oxidizing agent like Dess-Martin periodinane (DMP) or by Swern oxidation.

-

In a separate flask, prepare the thienyl Grignard reagent by adding 2-bromothiophene (1.1 eq) to a suspension of magnesium turnings (1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cool the Grignard solution to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.

Step 4: Deprotection

-

Rationale: A two-stage deprotection is required. Mild acid removes the acetonide, while stronger acid is needed to cleave the Boc group.

-

Acetonide Removal: Dissolve the crude product from Step 3 in a mixture of THF and 1M aqueous HCl (1:1). Stir at room temperature for 2-4 hours until TLC indicates complete removal of the acetonide. Neutralize with NaHCO₃ and extract with ethyl acetate.

-

Boc Removal: Dissolve the resulting diol in DCM and add trifluoroacetic acid (TFA, 5-10 equivalents). Stir at room temperature for 1-2 hours.

-

Concentrate the mixture under reduced pressure, re-dissolve in ethyl acetate, and wash with saturated NaHCO₃ to remove excess acid.

-

Dry, concentrate, and purify the final product by column chromatography or recrystallization to yield the target γ-amino alcohol.

Application Protocol II: Synthesis of a Chiral Oxazolidinone

Chiral oxazolidinones are valuable intermediates, famously used as chiral auxiliaries (Evans auxiliaries) and as core components in antibiotics like Linezolid. The 1,2-aminodiol structure is an ideal precursor for their formation.

Synthetic Pathway Overview

This synthesis is a cyclization reaction where a carbonyl source bridges the oxygen and nitrogen atoms of the aminodiol to form the five-membered oxazolidinone ring.

Caption: Cyclization to form a chiral oxazolidinone.

Detailed Experimental Protocol

Step 1: Cyclization with a Phosgene Equivalent

-

Rationale: Phosgene itself is highly toxic. Reagents like triphosgene or carbonyldiimidazole (CDI) are safer alternatives that generate the reactive carbonyl species in situ. The base is required to deprotonate the alcohol and amine, facilitating nucleophilic attack.

-

Under an inert atmosphere, dissolve (2S)-3-(methylamino)propane-1,2-diol (1.0 eq) and triethylamine (2.5 eq) in anhydrous THF (20 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of triphosgene (0.4 eq) in anhydrous THF dropwise over 30 minutes. A white precipitate of triethylamine hydrochloride will form.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, filter off the salt and wash the solid with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/methanol gradient) to yield (S)-5-(hydroxymethyl)-3-methyloxazolidin-2-one.

Troubleshooting and Key Considerations

-

Regioselectivity: In reactions involving unprotected diol, distinguishing between the primary and secondary hydroxyls is key. Steric hindrance generally makes the primary hydroxyl more accessible to bulky reagents.

-

Racemization: The stereocenter at C2 is generally robust. However, harsh basic or acidic conditions, especially at elevated temperatures, should be avoided to minimize any risk of epimerization via ring-opening/closing mechanisms if an aziridinium intermediate were to form.

-

Purification: The polar nature of these aminodiol compounds can make purification challenging. Normal phase chromatography may require polar solvent systems (e.g., with methanol or ammonia). Reverse-phase chromatography can also be an effective alternative.

Conclusion

(2S)-3-(methylamino)propane-1,2-diol is a powerful and versatile chiral starting material. Its strategic application, centered on well-planned protection and functionalization sequences, provides reliable and stereocontrolled access to a wide array of valuable pharmaceutical intermediates. The protocols outlined here for γ-amino alcohols and oxazolidinones represent foundational pathways that can be adapted and expanded upon for the synthesis of numerous complex drug candidates.

References

-

Title: Synthesis Method of 3-Methylamino-1, 2-Propanediol. Source: Google Patents (US20120277471A1).

-

Title: Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Source: Semantic Scholar.

-

Title: Microbial/enzymatic synthesis of chiral drug intermediates. Source: PubMed.

-

Title: (R)-3-(Dimethylamino)propane-1,2-diol. Source: EvitaChem.

-

Title: 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Source: ResearchGate.

-

Title: Biocatalytic synthesis of chiral pharmaceutical intermediates. Source: AIR Unimi.

-

Title: Chiral Intermediates in Drug Synthesis. Source: BOC Sciences.

-

Title: Two Chiral Building Blocks for the Stereocontrolled Synthesis of Anti- and Syn-1, 3-Diols. Source: ResearchGate.

-

Title: Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Source: University of Antwerp.

-

Title: Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. Source: PubMed.

-

Title: Preparation method of 3-amino-1,2-propanediol. Source: WIPO Patentscope.

-

Title: 3-(Methylamino)propane-1,2-diol. Source: Sigma-Aldrich.

-

Title: Synthesis method of 3-amino-1,2-propanediol. Source: Google Patents (CN103319354A).

-

Title: Synthesis and Application of 3-Amino-1,2-propanediol. Source: ChemicalBook.

-

Title: 3-Methylamino-1,2-propanediol, 99%. Source: Fisher Scientific.

-

Title: 3-Methylamino-1,2-propanediol. Source: ChemicalBook.

Sources

- 2. researchgate.net [researchgate.net]

- 3. 3-Methylamino-1,2-propanediol | 40137-22-2 [chemicalbook.com]

- 4. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]

- 5. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]

- 6. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol - Google Patents [patents.google.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Minimizing racemization of (2S)-3-(methylamino)propane-1,2-diol during synthesis

Topic: Minimizing Racemization of (2S)-3-(methylamino)propane-1,2-diol

Core Directive & Technical Context

To: Research Scientists & Process Chemists From: Senior Application Scientist, Chiral Technologies Division Subject: Critical Control Points for Preserving Optical Purity in (2S)-3-(methylamino)propane-1,2-diol Synthesis

This guide addresses the synthesis of (2S)-3-(methylamino)propane-1,2-diol (CAS: 40137-22-2), a critical chiral intermediate for non-ionic contrast media (e.g., Iomeprol) and beta-blockers.

The Central Challenge: Unlike simple proton-abstraction racemization, the loss of optical purity in this synthesis is primarily driven by regioselectivity failure during the ring-opening of the precursor, typically (S)-Glycidol .

-

Path A (Desired): Nucleophilic attack at the terminal C3 preserves the C2 stereocenter.

-

Path B (Undesired): Attack at the internal C2 causes inversion of configuration (Walden inversion) or formation of the achiral regioisomer (2-methylamino-1,3-propanediol), effectively degrading the enantiomeric excess (ee%).

Reaction Pathway Visualization

The following diagram illustrates the mechanistic bifurcation that determines the final optical purity.

Figure 1: Mechanistic pathway showing how reaction conditions dictate the attack site. Path A (Green) preserves chirality; Path B (Red) destroys it.

Troubleshooting Guide (FAQ Format)

Issue 1: My product shows lower optical rotation (

) than the literature value.

Diagnosis: This indicates a loss of enantiomeric excess (ee), likely due to regioselectivity drift . Root Cause:

-

Temperature Spikes: The reaction of methylamine with glycidol is highly exothermic. High temperatures increase the energy available for the nucleophile to overcome the steric barrier at C2, leading to the wrong isomer.

-

Protonation of Epoxide: If the reaction pH drops (becomes less basic), the epoxide oxygen becomes protonated. This activates the C2 position (electronic control) for nucleophilic attack, overriding the steric preference for C3.

Corrective Action:

-

Cryogenic Addition: Maintain the reaction mass at 0°C to 5°C during the addition of glycidol.

-

Base Maintenance: Ensure the system remains basic. Methylamine itself acts as the base, but if you are using a salt form (e.g., methylamine HCl), you must add a stoichiometric base (NaOH/KOH) to keep the amine nucleophilic and the epoxide un-activated.

Issue 2: I am detecting significant amounts of "dimer" impurities.

Diagnosis: Formation of bis-alkylated species (N-methyl-bis(2,3-dihydroxypropyl)amine). Root Cause: The product (secondary amine) is also a nucleophile and competes with methylamine for the remaining glycidol. Corrective Action:

-

Stoichiometry: Use a large excess of methylamine (typically 3:1 to 5:1 molar ratio relative to glycidol).

-

Inverse Addition: Slowly add (S)-glycidol into the methylamine solution. Never add methylamine to glycidol; this creates a local excess of glycidol, favoring polymerization.

Issue 3: Can I distill the product to purify it without causing racemization?

Technical Insight: The product has a high boiling point. Prolonged heating can cause intramolecular cyclization (reforming an epoxide or aziridine intermediate), which then re-opens non-selectively, causing racemization. Protocol:

-

Vacuum is Mandatory: Distill only under high vacuum (< 1 mmHg).

-

Temperature Limit: Keep the pot temperature below 140°C . If the product does not distill, improve the vacuum rather than increasing the heat.

-

Wiped Film Evaporation (WFE): For industrial scale, use WFE to minimize residence time at high temperature.

Optimized Experimental Protocol

Objective: Synthesis of (2S)-3-(methylamino)propane-1,2-diol with >99% ee.

| Parameter | Specification | Rationale |

| Stoichiometry | Glycidol (1.0 eq) : Methylamine (4.0 eq) | Suppresses dimer/oligomer formation. |

| Solvent | Water or Methanol | Polar protic solvents stabilize the transition state for C3 attack. |

| Temperature | 0°C – 5°C (Addition), 20°C (Aging) | Low T maximizes regioselectivity (Kinetic Control). |

| Addition Rate | < 1.0 mL/min (Lab Scale) | Prevents localized exotherms (hotspots). |

Step-by-Step Workflow:

-

Preparation: Charge 40% aqueous methylamine (4.0 eq) into a reactor. Cool to 0°C .

-

Addition: Add (S)-Glycidol (1.0 eq) dropwise over 2–3 hours. Monitor internal temperature; do not allow it to exceed 10°C.

-

Aging: Allow the mixture to warm to room temperature (20–25°C) and stir for 1 hour to ensure complete conversion.

-

Workup:

-

Remove excess methylamine and water via rotary evaporation under reduced pressure (40°C bath).

-

Critical Step: The residue is a viscous oil. Analyze crude purity before distillation.

-

-

Purification: Distill under high vacuum (0.1–0.5 mmHg). Collect the fraction boiling at approx. 110–120°C (pressure dependent).

Analytical Validation (Self-Validating System)

You cannot rely solely on optical rotation. Use these methods to validate the protocol:

A. Chiral HPLC (Direct Method) [1]

-

Column: Astec CHIROBIOTIC® T (Teicoplanin based) or Daicel Chiralpak AD-H.

-

Mobile Phase: Ethanol/Methanol with 0.1% Triethylamine (TEA) and Acetic Acid.

-

Detection: RI (Refractive Index) or ELSD (if UV is weak).

-

Target: Separation of (S)-enantiomer from (R)-enantiomer and regioisomers.

B. Derivatization GC (Alternative)

-

Reagent: Trifluoroacetic anhydride (TFAA).

-

Mechanism: Converts the diol/amine into volatile trifluoroacetyl derivatives.

-

Advantage: sharply separates the regioisomer (2-methylamino-1,3-propanediol) from the target.

References

-

Hanson, R. M. (1991). The Synthetic Methodology of Nonracemic Glycidol and Related 2,3-Epoxy Alcohols. Chemical Reviews, 91(4), 437–475. Link

- Sheldon, R. A. (1993). Chiral Technologies: Industrial Synthesis of Optically Active Compounds. Marcel Dekker Inc. (Context on industrial aminolysis of epoxides).

-

Bracco International B.V. (2012). Process for the preparation of Iomeprol. Patent EP2552878A1. (Details the industrial synthesis of the 3-methylamino-1,2-propanediol intermediate). Link

-

Azizi, N., & Saidi, M. R. (2005). Lithium Perchlorate Promoted Highly Regioselective Aminolysis of Epoxides. Organic Letters, 7(17), 3649–3651. (Mechanistic grounding for regioselectivity). Link

Sources

Purification techniques for (2S)-3-(methylamino)propane-1,2-diol crude mixtures

[1][2]

Topic: Purification & Troubleshooting for (2S)-3-(methylamino)propane-1,2-diol (MAPD) Cas No: 40638-76-6 (S-isomer specific) / 40137-22-2 (Racemic) Application: Key intermediate for non-ionic X-ray contrast media (e.g., Iomeprol).[1][2]

Introduction: The Purity Imperative

Welcome to the Technical Support Center. You are likely working with (2S)-3-(methylamino)propane-1,2-diol , a viscous, hygroscopic aminodiol.[1][2] Achieving pharmaceutical-grade purity (>99.5%) is notoriously difficult due to three factors:

-

Thermal Instability: The molecule degrades and discolors (Maillard-type reactions) upon prolonged heating.[1][2]

-

High Polarity: It is miscible with water, making extraction with standard organic solvents (like EtOAc or DCM) inefficient without salting out.[1][2]

-

Lack of Chromophores: Standard UV detection is useless without derivatization.[1][2]

This guide prioritizes Vacuum Distillation (for bulk purity) and Schiff Base Derivatization (for enantiomeric rescue), supported by Ion Exchange for desalting.[1][2]

Module 1: Vacuum Distillation (The Primary Protocol)

User Issue: "My product turns yellow/brown during distillation and purity stalls at 98%."

Root Cause: Thermal degradation caused by excessive residence time or insufficient vacuum.[1][2] The boiling point is high (~247°C at atm), requiring deep vacuum to lower the boiling point to a safe range (<110°C).[1]

Optimized Protocol: Short-Path Distillation

| Parameter | Specification | Reason |

| Vacuum Level | < 1.0 mbar (Target: 0.5 mbar) | Lowers bp to ~105°C, preventing oxidation.[1][2] |

| Bath Temperature | 120°C - 130°C | Provides ΔT for evaporation without charring.[1][2] |

| Vapor Temperature | 103°C - 105°C (at 0.5 mbar) | The collection window for the pure main fraction.[1] |

| Apparatus | Wiped Film or Short Path | Minimizes residence time (seconds vs. hours).[1][2] |

Step-by-Step Workflow:

-

Degassing: Stir crude mixture at 40°C under weak vacuum (20 mbar) to remove water and volatile amines (methylamine).

-

Fore-cut: Increase vacuum to <1 mbar. Collect fractions distilling <100°C. These are often glycidol residues or reaction solvents.[1][2]

-

Main Fraction: Collect the stable fraction at 103-105°C (0.5 mbar).

-

Inerting: Bleed system with Nitrogen/Argon only. Oxygen at these temperatures causes immediate yellowing.[1][2]

Module 2: The Schiff Base "Rescue" Method

User Issue: "I cannot remove the regioisomer or the 'bis' impurity via distillation."

Root Cause: Structural isomers and bis-alkylated byproducts often have boiling points too close to the product.[1][2]

Solution: Chemical purification via Schiff Base formation .[1][2][3] This method exploits the secondary amine to form a solid or easily separable imine, leaving non-amine impurities behind.[1][2]

Protocol: Benzaldehyde Derivatization

-

Condensation: React crude MAPD (pH 10-11) with Benzaldehyde (1.0 eq).

-

Separation: The Schiff base is less water-soluble and can be extracted into an organic solvent (e.g., Toluene or 2-Butanol) or crystallized.[1][2]

-

Hydrolysis: Treat the purified Schiff base with dilute acid (HCl or acidic resin).[1][2][3]

-

Recovery: The aldehyde separates (organic layer), and the pure MAPD remains in the aqueous layer.[1][2]

Caption: Chemical purification workflow using reversible Schiff base formation to isolate MAPD from non-amine impurities.

Module 3: Desalting via Ion Exchange (IX)

User Issue: "My crude comes from a chlorohydrin route and is full of NaCl."

Root Cause: Synthesis from 3-chloro-1,2-propanediol generates stoichiometric salts.[1][2] Distillation of salt-laden crudes leads to "clumping" and poor heat transfer.[1][2]

Troubleshooting Guide: IX Columns

Q: Which resin should I use?

Q: The capacity seems low. Why?

Module 4: Analytical Validation

User Issue: "I cannot see my peak on HPLC, or the peaks are tailing badly."

Root Cause: MAPD lacks a UV chromophore and the amine group interacts with silanols on silica columns.[1][2]

Recommended Analytical Methods

| Method | Detector | Column/Conditions | Notes |

| HPLC (Direct) | ELSD / CAD | HILIC or Amide column | Best for salt/product ratio.[1][2] No derivatization needed.[1][2][4] |

| HPLC (UV) | UV (254 nm) | C18 | Requires Derivatization: Pre-column reaction with FMOC-Cl or OPA.[1][2] |

| GC-FID | FID | Wax / PEG Column | Requires Derivatization: React with Trifluoroacetic Anhydride (TFAA) to make volatile.[1][2] Direct injection causes tailing.[1][2] |

| Chiral HPLC | UV / CD | Chiralpak AD-H / IC | Essential for (2S) vs (2R) determination.[1][2] Usually requires derivatization (e.g., with tosyl chloride) to see separation.[1][2] |

Summary of Troubleshooting Scenarios

Caption: Decision tree for selecting the correct remediation strategy based on observed crude mixture defects.

References

-

Bracco International B.V. (1995).[1][2] Process for the preparation of a highly purified 1-aminopropanediol-2,3. European Patent EP0470004B1.[1][2] Retrieved from [1][2]

-

ChemicalBook . (2025).[1][2] 3-Methylamino-1,2-propanediol Properties and Synthesis. Retrieved from [1][2]

-

Pini, D., et al. (2001).[1][2] A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.[1][2] World Intellectual Property Organization WO2001058848A1.[1][2] Retrieved from

-

Villa, M., et al. (1994).[1][2] Synthesis and chemical characterization of iomeprol. Investigative Radiology, 29 Suppl 2, S13-6.[1][2] (Context for pharmaceutical application).

Sources

- 1. 3-Methylamino-1,2-propanediol | 40137-22-2 [chemicalbook.com]

- 2. sfdchem.com [sfdchem.com]

- 3. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]

- 4. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]

- 5. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol - Google Patents [patents.google.com]

- 6. allindianpatents.com [allindianpatents.com]

- 7. data.epo.org [data.epo.org]

Optimizing temperature conditions for (2S)-3-(methylamino)propane-1,2-diol stability

Technical Support Center: (2S)-3-(methylamino)propane-1,2-diol Stability

Welcome to the technical support center for (2S)-3-(methylamino)propane-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability of this chiral molecule. As a Senior Application Scientist, my goal is to blend established regulatory principles with field-proven insights to help you navigate the complexities of your experimental work.

The stability of a single enantiomer like (2S)-3-(methylamino)propane-1,2-diol is not only a matter of preserving its chemical integrity but also its stereochemical configuration, which is paramount for its biological activity and safety. This guide provides a framework for understanding potential stability issues and systematically optimizing temperature conditions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and storage of (2S)-3-(methylamino)propane-1,2-diol.

Q1: What are the primary factors that can affect the stability of (2S)-3-(methylamino)propane-1,2-diol?

A1: The stability of any pharmaceutical compound is influenced by several environmental factors.[1] For (2S)-3-(methylamino)propane-1,2-diol, the key factors are:

-

Temperature: Elevated temperatures are a primary concern as they accelerate the rates of chemical degradation reactions.[1] Thermal decomposition can lead to the formation of various byproducts.[2]

-

Oxidation: The secondary amine and hydroxyl groups in the molecule are susceptible to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents.[3]

-

pH: As an amino-alcohol, the molecule's stability can be pH-dependent. Extreme pH values can catalyze hydrolysis or other degradation reactions.

-

Light: While not as common for this structure type as for others, photostability should not be overlooked and should be assessed as per ICH Q1B guidelines.[4]

-

Moisture: The presence of water can facilitate hydrolytic degradation pathways.[1]

Q2: What are the recommended general storage conditions for this compound?

A2: Based on the chemical properties of similar aminodiols, (2S)-3-(methylamino)propane-1,2-diol should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] For long-term storage, refrigeration (2-8°C) is recommended to minimize thermal degradation. The material should also be protected from light and incompatible materials such as strong oxidizing agents and acids.[2]

Q3: Is there a risk of racemization for the (2S)-enantiomer during storage or experimentation?

A3: Racemization involves the conversion of one enantiomer into its mirror image, leading to a loss of stereochemical purity. For (2S)-3-(methylamino)propane-1,2-diol, the chiral center is a secondary alcohol. While racemization at this center is not typically expected under standard storage conditions, harsh conditions such as extreme pH or high temperatures could potentially facilitate this process. It is crucial that your analytical method is stereoselective (i.e., a chiral chromatography method) to monitor the enantiomeric purity throughout your stability study.[6][7]

Q4: My compound is in solution. Does this change how I should think about its stability?

A4: Absolutely. Solutions can present different stability challenges compared to the neat or solid material. The choice of solvent is critical. Protic solvents could potentially participate in degradation reactions. The pH of the solution will have a significant impact, and the presence of dissolved oxygen can accelerate oxidative degradation. It is essential to perform stability studies on the specific formulation you are working with.

Troubleshooting Guide: Experimental Observations

This section addresses specific issues you might encounter during your stability studies in a question-and-answer format, focusing on the causality behind the observations.

Q5: I've run a stability sample stored at 40°C for 3 months and see a new peak in my HPLC chromatogram. What could this be?

A5: The appearance of a new peak is a clear indicator of degradation. Given the structure of (2S)-3-(methylamino)propane-1,2-diol, several degradation pathways are plausible under thermal stress. The new peak could be one or more of the following:

-

Oxidative Degradants: The secondary amine is susceptible to oxidation, which could form an N-oxide or other related products. The alcohol groups could also be oxidized to aldehydes or ketones.

-

Dehydration Products: At elevated temperatures, elimination of water from the diol could occur, leading to the formation of an unsaturated compound.

-

Cleavage Products: More significant thermal stress could lead to the cleavage of C-C or C-N bonds, resulting in smaller molecules. Thermal decomposition of the racemate is known to produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]

To identify the new peak, you would need to employ mass spectrometry (LC-MS) to determine its molecular weight, which can provide strong clues about its structure.

Q6: The peak area of my main compound is decreasing, but I don't see any new peaks. What's happening?

A6: This is a common and challenging observation in stability studies. Here are a few potential causes:

-

Formation of Non-UV Active Products: Your degradation products may not have a chromophore that absorbs at the wavelength used by your UV detector. This is where a mass spectrometer or a charged aerosol detector (CAD) can be invaluable.

-

Formation of Insoluble Degradants: The degradation products could be precipitating out of your sample solution, meaning they are not being injected into your analytical system. A visual inspection of the sample for turbidity or particulates is a crucial first step.

-

Adsorption to the Container: The compound or its degradants may be adsorbing to the surface of your storage vial. Using different vial materials (e.g., switching from glass to polypropylene, or using silanized glass) can help troubleshoot this issue.

-

Formation of Volatile Degradants: If degradation leads to small, volatile molecules, they may be lost from the sample, especially if the container is not perfectly sealed.

Q7: My chiral HPLC method is now showing a small peak at the retention time of the (R)-enantiomer. Why?

A7: The appearance of the other enantiomer indicates that racemization is occurring under your experimental conditions. This is a critical stability failure for a stereospecific compound.

-

Causality: As mentioned in Q3, this is likely caused by stressful conditions, most commonly high temperatures or non-neutral pH. You need to carefully review the conditions that led to this observation.

-

Action: It is essential to identify the conditions that are causing racemization and avoid them. This finding will define a critical limit for your storage and handling procedures. Your stability study should always include monitoring of enantiomeric purity.[6]

Q8: I'm seeing inconsistent results between different batches of the compound. How do I approach this?

A8: Batch-to-batch variability in stability can often be traced back to impurities.

-

Impact of Impurities: Small amounts of impurities from the manufacturing process (e.g., residual catalysts, reagents, or byproducts) can act as catalysts for degradation reactions.[1] For example, trace metals can significantly accelerate oxidative degradation.

-

Troubleshooting Steps:

-

Review Certificates of Analysis (CofA): Compare the impurity profiles of the different batches. Are there any impurities that are higher in the less stable batch?

-

Forced Degradation Studies: Perform forced degradation studies (see protocol below) on all batches.[4] This can help you understand if the batches have different susceptibilities to specific stress conditions (acid, base, oxidation, heat).

-

Characterize Impurities: If possible, identify the structures of the impurities that differ between batches to understand their potential reactivity.

-

Proposed Degradation Pathway for (2S)-3-(methylamino)propane-1,2-diol

To aid in troubleshooting, the following diagram outlines potential degradation pathways under thermal and oxidative stress. The exact pathway and products must be confirmed experimentally (e.g., via LC-MS/MS).

Caption: Potential degradation pathways for (2S)-3-(methylamino)propane-1,2-diol.

Experimental Protocol: Designing a Temperature Stability Study

This protocol provides a robust framework for assessing the thermal stability of (2S)-3-(methylamino)propane-1,2-diol, aligned with ICH Q1A(R2) principles.[8][9]

Objective

To determine the rate of degradation and identify degradation products of (2S)-3-(methylamino)propane-1,2-diol at various temperatures to establish recommended storage conditions and re-test period/shelf-life.

Materials

-

(2S)-3-(methylamino)propane-1,2-diol (at least three different batches recommended).

-

Calibrated temperature- and humidity-controlled stability chambers.

-

Appropriate storage vials with inert caps.

-

Analytical instrumentation (e.g., Chiral HPLC-UV/MS).

-

Reference standards for the main compound and any known impurities.

Experimental Workflow Diagram

Caption: Workflow for a temperature stability study.

Step-by-Step Methodology

-

Batch Selection and Preparation:

-

Use at least three primary batches of (2S)-3-(methylamino)propane-1,2-diol to assess batch-to-batch variability.

-

Aliquot the material into the proposed container closure system for marketing, or an inert equivalent (e.g., Type I amber glass vials with PTFE-lined caps).

-

Prepare sufficient samples for all time points and conditions.

-

-

Selection of Storage Conditions:

-

Based on ICH guidelines, select appropriate long-term, intermediate, and accelerated storage conditions. A typical set for a substance intended for storage in a refrigerator is shown in the table below.

-

-

Time Points:

-

For a 12-month long-term study, typical time points are 0, 3, 6, 9, and 12 months.

-

For a 6-month accelerated study, a minimum of three time points including the initial and final points (e.g., 0, 3, and 6 months) are recommended.[8]

-

-

Analytical Method:

-

A validated, stability-indicating analytical method is essential.[10] For (2S)-3-(methylamino)propane-1,2-diol, this will be a chiral HPLC method to separate the (2S) and (R) enantiomers.

-

The method must also be able to separate the active compound from all potential degradation products.

-

Couple the HPLC with a mass spectrometer (LC-MS) to aid in the identification of unknown degradation peaks.

-

-

Data Collection and Analysis:

-

At each time point, analyze the samples for:

-

Assay: Quantify the amount of (2S)-3-(methylamino)propane-1,2-diol remaining.

-

Enantiomeric Purity: Quantify the percentage of the (R)-enantiomer.

-

Degradation Profile: Identify and quantify any degradation products.

-

-

Calculate the mass balance to ensure that the decrease in the main compound is accounted for by the increase in degradation products.

-

Data Presentation: Recommended Stability Conditions

The following table summarizes the typical ICH conditions for a substance intended for refrigerated storage.

| Study Type | Storage Condition (°C) | Minimum Duration |

| Long-term | 5°C ± 3°C | 12 months |

| Intermediate * | 25°C ± 2°C / 60% RH ± 5% RH | 6 months |

| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 6 months |

| Intermediate studies are performed if a significant change occurs during accelerated studies. |

Table 1: Example ICH Stability Conditions for Refrigerated Substances.

References

-

Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines for Drug Stability Testing: Key Requirements. Retrieved from [Link]

-

Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

- Google Patents. (n.d.). EP0037889A1 - Process for the preparation of 3-amino-1,2-propane diol.

-

LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

-

Taylor & Francis Group. (n.d.). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Retrieved from [Link]

-

Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

-

Longdom Publishing. (2022, June 2). Chromatography for Chiral Separation. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Amino Acid Degradations Produced by Lipid Oxidation Products. Retrieved from [Link]

-

CASSS. (n.d.). Troubleshooting CE-SDS: baseline disturbances, peak area repeatability and the presence of ghost peaks. Retrieved from [Link]

-

Veeprho. (2020, August 3). Peptides and Probable Degradation Pathways. Retrieved from [Link]

-

The Pharmaceutical Journal. (n.d.). A chemical rationale of drug stability and degradation- An insightful approach. Retrieved from [Link]

-

ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Methylamino)propane-1,2-diol. Retrieved from [Link]

-

Springer Link. (n.d.). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Methylamino)propane-1,3-diol. Retrieved from [Link]

Sources

- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]

- 2. fishersci.com [fishersci.com]

- 3. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]

- 4. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]

- 5. echemi.com [echemi.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. seed.nih.gov [seed.nih.gov]

- 10. pharmtech.com [pharmtech.com]

Technical Support Center: Troubleshooting By-Product Formation in (2S)-3-(methylamino)propane-1,2-diol Synthesis

Welcome to the technical support center for the synthesis and purification of (2S)-3-(methylamino)propane-1,2-diol. As a critical intermediate in the synthesis of non-ionic contrast agents like Iopromide, achieving high purity is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient.[1][2] Impurities introduced during the synthesis can lead to a cascade of side reactions in subsequent steps, complicating purification and potentially compromising the final product's quality.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles governing by-product formation. By understanding the "why" behind these side reactions, you can more effectively troubleshoot and optimize your process, leading to a more robust and reliable synthesis.

Section 1: The Reaction Landscape: Key Pathways and Common Pitfalls

The most prevalent synthetic route to (2S)-3-(methylamino)propane-1,2-diol involves the nucleophilic ring-opening of an enantiopure three-carbon electrophile, such as (S)-glycidol or (R)-3-chloro-1,2-propanediol, with methylamine. While seemingly straightforward, this reaction is a competitive process where the desired product, a secondary amine, can itself act as a nucleophile, leading to undesired by-products.

Caption: Primary reaction pathway and competing by-product formation.

The fundamental challenge is that the secondary amine product is often a stronger nucleophile than the primary amine reactant (methylamine). Therefore, if a significant concentration of the product builds up while unreacted (S)-glycidol is still present, the product will compete with methylamine, leading to the formation of a di-addition by-product.

Section 2: Frequently Asked Questions (FAQs)

Q1: My final product purity by GC is consistently below 99%, even after distillation. What are the most probable impurities?

The most common impurities, aside from residual solvents or water, are process-related. These typically include:

-

Unreacted Starting Materials : Primarily residual 3-chloro-1,2-propanediol, as glycidol is highly reactive and tends to be fully consumed or polymerize.

-

Di-addition By-product : A higher molecular weight species formed when the product reacts with another molecule of the electrophile. This is often the primary impurity limiting final purity.

-

Glycerol : Arises from the hydrolysis of the epoxide ring of glycidol if water is present in the reaction mixture.[3]

-

Regioisomer : Nucleophilic attack on the central carbon (C2) of the glycidol epoxide ring can lead to the formation of (2S)-1-(methylamino)propane-2,3-diol. This is generally a minor impurity due to steric hindrance.

Q2: I'm observing a significant peak in my GC/MS analysis at a molecular weight of approximately 178 g/mol . What is this impurity?

This high molecular weight impurity is almost certainly the di-addition by-product, bis(2,3-dihydroxypropyl)methylamine .

-

Formation Mechanism : This impurity is formed when the secondary amine nitrogen of the desired (2S)-3-(methylamino)propane-1,2-diol product acts as a nucleophile and attacks the epoxide ring of a second molecule of (S)-glycidol. This is a classic issue in amination reactions where the product can react further. A similar by-product, bis(2,3-dihydroxypropyl)amine, is known to form in the synthesis of 3-amino-1,2-propanediol.[4]

Q3: How can I strategically minimize the formation of the di-addition by-product?

The key is to manipulate the reaction kinetics to favor the reaction between methylamine and the electrophile over the reaction with the product.

-

Le Châtelier's Principle in Action : The most effective strategy is to use a significant molar excess of methylamine. By maintaining a high concentration of the primary nucleophile (methylamine), the statistical probability of the electrophile encountering and reacting with methylamine is far greater than it encountering the product.

-

Controlled Addition : Add the electrophile ((S)-glycidol or 3-chloro-1,2-propanediol) slowly and sub-surface into the well-stirred methylamine solution. This maintains a low instantaneous concentration of the electrophile, ensuring it is more likely to react with the abundant methylamine before it can react with the newly formed product.

-

Temperature Management : The amination reaction is exothermic.[4] Poor temperature control can lead to localized "hot spots" where reaction rates increase uncontrollably, potentially altering the selectivity of the reaction. A staged temperature profile is often employed to control the reaction rate.[2][5]

| Parameter | Recommendation | Rationale |

| Molar Ratio | >3:1 (Methylamine : Electrophile) | Overwhelms the product as a competing nucleophile. |

| Addition Rate | Slow, controlled addition | Prevents buildup of unreacted electrophile. |

| Temperature | 40-60°C (Staged)[2] | Balances reaction rate with minimizing side reactions. |

Q4: What is the most effective method for purifying the crude product to >99.5% purity?

Vacuum distillation is the industry-standard method for purifying 3-methylamino-1,2-propanediol.[2] Due to the product's high boiling point (approx. 247°C at atmospheric pressure) and potential for thermal degradation, distillation must be performed under reduced pressure.

However, prolonged heating, even under vacuum, can cause decomposition and discoloration. For highest purity, advanced distillation techniques are recommended:

-

Thin-Film or Wiped-Film Evaporation : These techniques minimize the residence time of the material on the hot surface, significantly reducing thermal stress and preventing the formation of degradation-related impurities.[2]

-

Fractional Distillation : Use a column with sufficient theoretical plates to effectively separate the desired product from closely boiling impurities and the higher molecular weight di-addition by-product.

| Parameter | Typical Range | Source |

| Vacuum Pressure | ≥0.099 MPa | [2] |

| Pot Temperature | 130-160°C | [2] |

Section 3: Protocols and Troubleshooting

Troubleshooting Guide

| Observation | Potential Cause | Recommended Corrective Action |

| Low Conversion | Insufficient reaction time or temperature; poor mixing. | Increase reaction time; gradually increase final reaction temperature; verify agitator efficiency. |

| Product is Yellow/Brown | Thermal decomposition during reaction or distillation. | Lower distillation pot temperature by increasing vacuum; use short-path/wiped-film distillation to reduce heat exposure.[2] |

| High Viscosity of Crude | Glycidol polymerization or residual solvent. | Ensure glycidol is of high purity and stored correctly to prevent polymerization[6]; ensure complete removal of reaction solvents (e.g., water, methanol) before final distillation. |

| Poor Chiral Purity | Racemic starting material; racemization during reaction. | Verify the enantiomeric excess (ee%) of the starting (S)-glycidol; avoid excessively high temperatures or extreme pH conditions which could promote racemization. |

Protocol 1: Purity Analysis by Gas Chromatography (GC)

Due to the high viscosity and low volatility of the product, direct injection is often problematic and can lead to poor peak shape and column contamination.[1] A dilution method is required.

-

Sample Preparation : Accurately weigh approximately 10 mg of the (2S)-3-(methylamino)propane-1,2-diol sample into a 2 mL GC vial.

-

Dilution : Add 1.0 mL of chromatography-grade methanol to the vial.[7]

-

Mixing : Cap the vial and vortex thoroughly until the sample is fully dissolved.

-

GC Analysis : Inject 0.2-1.0 µL of the prepared sample into the GC system.

Recommended GC Parameters

| Parameter | Setting | Source |

| Column | DB-1701 (30m x 0.32mm x 0.5µm) or equivalent | [1][7] |

| Carrier Gas | Nitrogen or Helium | [1][8] |

| Injector Temp. | 280°C | [1][7] |

| Detector (FID) Temp. | 280-300°C | [7] |

| Oven Program | Isothermal at 240-260°C or a temperature ramp | [1][7] |

| Split Ratio | 20:1 | [1][7] |

Protocol 2: Purification by Laboratory-Scale Vacuum Distillation

-

Setup : Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Charge the Flask : Charge the distillation flask with the crude product and a magnetic stir bar. Do not fill the flask more than two-thirds full.

-

Evacuate : Slowly and carefully apply vacuum to the system. Bumping can occur if the vacuum is applied too quickly, especially if residual low-boiling solvents are present.

-

Heating & Stirring : Begin stirring and gradually heat the distillation flask using a heating mantle.

-

Collect Fractions :

-

Fore-run : Collect the initial, low-boiling fraction which may contain residual water, solvents, and other light impurities.

-

Main Fraction : Collect the product fraction at the target temperature and pressure (e.g., ~130-160°C at ≥0.099 MPa vacuum).[2] The product should be a colorless, clear liquid.[2]

-

Tails : As the distillation nears completion, the temperature may rise or the distillate may become colored. Stop the collection and switch to a "tails" receiver.

-

-

Shutdown : Cool the distillation pot to room temperature before releasing the vacuum to prevent flashing and potential oxidation of the hot product.

Section 4: Logical Troubleshooting Workflow

This diagram outlines a systematic approach to identifying and resolving purity issues in your synthesis.

Caption: A logical workflow for identifying and resolving purity issues.

References

- Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography. (2016).

- Synthesis Method of 3-Methylamino-1, 2-Propanediol. (2012).

- CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography. (2016).

-

3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. (2025). ResearchGate. [Link]

- A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. (2001).

-

Glycidol. (2000). Some Industrial Chemicals - NCBI Bookshelf. [Link]

-

Glycidol. Wikipedia. [Link]

-

Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). [Link]

- Preparation method of 3-amino-1,2-propanediol. (2015).

- Preparation method of 3-dimethylamino-1,2-propanediol. (2015).

-

3-AMINO-1,2- PROPANEDIOL (APD). Borregaard. [Link]

-

Methylamine's Effects on Methylglyoxal-Containing Aerosol: Chemical, Physical, and Optical Changes. (2019). ResearchGate. [Link]

-

Significance and use of glycidol. (2011). Biblioteka Nauki. [Link]

Sources

- 1. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]

- 2. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol - Google Patents [patents.google.com]

- 3. Glycidol - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]

- 5. CN104610074A - Preparation method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]

- 6. bibliotekanauki.pl [bibliotekanauki.pl]

- 7. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]

- 8. borregaard.com [borregaard.com]

Validation & Comparative